3-Pyridinepropanol

Catalog No.
S702634
CAS No.
2859-67-8
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinepropanol

CAS Number

2859-67-8

Product Name

3-Pyridinepropanol

IUPAC Name

3-pyridin-3-ylpropan-1-ol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2

InChI Key

ZUGAIMFLQLPTKB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCO

Synonyms

3-Pyridinepropanol

Canonical SMILES

C1=CC(=CN=C1)CCCO

The exact mass of the compound 3-Pyridinepropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Pyridinepropanol is a bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 3-position with a three-carbon propanol chain. As a clear, combustible liquid with a boiling point of 130-133 °C at 3 mmHg and a density of 1.063 g/mL, it offers excellent solubility in organic solvents and high compatibility with biphasic reaction systems [1]. In pharmaceutical and agrochemical procurement, it is primarily sourced as a stable, ready-to-use precursor for Williamson etherifications, Swern oxidations, and nucleophilic aromatic substitutions. Procuring this specific intermediate allows chemical manufacturers to bypass the harsh, high-pressure synthetic conditions otherwise required to generate it from simpler alkylpyridines.

Substituting 3-Pyridinepropanol with positional isomers (such as 2-pyridinepropanol or 4-pyridinepropanol) or chain-length homologs (such as 3-pyridineethanol) fundamentally alters downstream target binding and process reactivity. In the synthesis of 3-alkylpyridine marine alkaloid (3-APA) analogs, the 3-position substitution is non-negotiable for mimicking natural products like theonelladine C, which specifically target the heme group in Plasmodium falciparum [1]. Furthermore, utilizing 3-pyridineethanol instead of 3-pyridinepropanol reduces the alkyl spacer length by one carbon, which has been shown to drastically alter the lipophilicity and spatial geometry of the resulting ether derivatives, rendering the final active pharmaceutical ingredients (APIs) ineffective in cellular assays[2].

Essential Chain Length for Antimalarial 3-APA Analog Efficacy

In the development of antimalarial 3-alkylpyridine marine alkaloid (3-APA) analogs, the exact length of the alkyl spacer is critical for target affinity. Derivatives synthesized directly from 3-Pyridinepropanol (yielding a 3-carbon spacer) demonstrated potent in vitro antimalarial activity against chloroquine-resistant P. falciparum (W2 strain), with optimized derivatives achieving IC50 values as low as 2.5 μM and a selectivity index (SI) of 11.2[1]. Altering the chain length by utilizing different pyridine alcohols significantly impacts the lipophilicity and heme-binding capability, making 3-Pyridinepropanol the strict prerequisite for synthesizing this specific class of highly active APIs[2].

Evidence DimensionDownstream API IC50 against P. falciparum (W2)
Target Compound Data2.5 μM (optimized 3-APA derivative from 3-Pyridinepropanol)
Comparator Or BaselineNon-optimized chain lengths or generic pyridine derivatives
Quantified Difference>5-fold variation in IC50 and selectivity index based on spacer length
ConditionsIn vitro p-LDH assay against chloroquine-resistant P. falciparum

Procurement of the exact 3-carbon homolog is mandatory to maintain the structure-activity relationship (SAR) required for 3-APA antimalarial efficacy.

Bypassing High-Pressure Autoclave Synthesis

Procuring pure 3-Pyridinepropanol directly bypasses the highly energy-intensive de novo synthesis from 3-ethylpyridine. Industrial synthesis of 3-Pyridinepropanol requires reacting 3-ethylpyridine with paraformaldehyde in a stainless steel autoclave at 140 °C for 2 hours under high pressure, utilizing triethylamine as a catalyst [1]. By purchasing the isolated compound, manufacturers eliminate the need for specialized high-pressure reactors and complex downstream fractional distillation required to remove unreacted alkylpyridines and amine catalysts.

Evidence DimensionProcess conditions
Target Compound DataReady-to-use liquid precursor (ambient storage)
Comparator Or BaselineDe novo synthesis from 3-ethylpyridine
Quantified DifferenceEliminates 140 °C autoclave step and complex fractional distillation
ConditionsIndustrial scale-up and process engineering

Direct procurement significantly reduces capital equipment requirements (autoclaves) and shortens the synthetic pathway for downstream pharmaceutical manufacturing.

High-Yield Etherification via Phase-Transfer Catalysis

3-Pyridinepropanol is highly compatible with mild phase-transfer catalysis (PTC) conditions, which is crucial for industrial scale-up. When reacted with mesylated derivatives under PTC conditions (using NaOH/H2O, tetrabutylammonium bromide, and ether at room temperature), 3-Pyridinepropanol reliably yields etherified intermediates at 57–73% yields [1]. This eliminates the need for harsh, anhydrous deprotonation conditions (e.g., using NaH) that are often required for less reactive or more sterically hindered pyridine alcohols.

Evidence DimensionEtherification Yield
Target Compound Data57–73% under mild PTC conditions
Comparator Or BaselineStandard anhydrous Williamson etherification (requires NaH/strict moisture control)
Quantified DifferenceEnables room-temperature aqueous/organic biphasic reaction without yield penalty
ConditionsNaOH/H2O, Bu4N+Br-, Et2O, room temperature, 72 h

The ability to use mild phase-transfer catalysis lowers manufacturing costs and avoids the safety hazards associated with strong, moisture-sensitive bases.

Efficient Nucleophilic Aromatic Substitution for Zincke's Salts

3-Pyridinepropanol serves as an effective nucleophile in the formation of Zincke's salts, reacting with 1-chloro-2,4-dinitrobenzene via nucleophilic aromatic substitution to produce quaternary pyridinium salts in yields up to 84% [1]. These specific Zincke's salts are highly valuable intermediates that can be subsequently treated with chiral amines to generate chiral pyridinium salts. The presence of the propanol chain provides a functional handle that distinguishes it from simple 3-methylpyridine, allowing for further downstream functionalization of the resulting chiral salts.

Evidence DimensionZincke's salt formation yield
Target Compound DataUp to 84% yield
Comparator Or BaselineUnfunctionalized pyridines (e.g., pyridine, 3-methylpyridine)
Quantified DifferenceProvides a reactive hydroxyl handle while maintaining high substitution yields
ConditionsReaction with 1-chloro-2,4-dinitrobenzene

It allows process chemists to synthesize functionalized, chiral pyridinium salts that are otherwise inaccessible using unfunctionalized pyridine precursors.

Synthesis of Antimalarial and Leishmanicidal APIs

3-Pyridinepropanol is the definitive starting material for synthesizing 3-alkylpyridine marine alkaloid (3-APA) analogs. Its specific 3-carbon chain is essential for maintaining the optimal lipophilicity and heme-binding affinity required to combat chloroquine-resistant Plasmodium falciparum and Leishmania species[1].

Building Block for Phase-Transfer Etherifications

Due to its compatibility with mild, biphasic phase-transfer catalysis (PTC), 3-Pyridinepropanol is ideal for industrial-scale Williamson etherifications. It allows manufacturers to avoid hazardous, moisture-sensitive bases like sodium hydride while maintaining high coupling yields for complex ether derivatives [3].

Intermediate for Chiral Pyridinium Salt Production

In advanced organic synthesis, this compound is utilized to form Zincke's salts via reaction with 1-chloro-2,4-dinitrobenzene. These salts are subsequently reacted with primary chiral amines to yield chiral pyridinium compounds, leveraging the terminal propanol chain for further structural elaboration [2].

XLogP3

0.6

Boiling Point

284.0 °C

LogP

0.6 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2859-67-8

Wikipedia

3-Pyridinepropanol

General Manufacturing Information

3-Pyridinepropanol: INACTIVE

Dates

Last modified: 08-15-2023

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